3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate
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Overview
Description
3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxy group, and a sulfonate group
Preparation Methods
The synthesis of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves several steps. One common method includes the reaction of a benzothiazole derivative with a sulfonate ester under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution.
Scientific Research Applications
3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE include:
3-(5-METHOXY-2-{2-[(Z)-(5-METHOXY-3-(3-SULFOPROPYL)-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)METHYL]-1-BUTENYL}-1,3-BENZOTHIAZOL-3-IUM-3-YL)-1-PROPANESULFONATE: This compound has a similar structure but with different substituents on the benzothiazole ring.
3-(1-METHOXYPHENAZIN-5-IUM-5-YL)PROPANE-1-SULFONATE: A zwitterionic phenazine compound used as an electron mediator in electrochemical reactions.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of 3-[(2Z)-5-METHOXY-2-(2-SULFANYLIDENEBUTYLIDENE)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL]PROPANE-1-SULFONATE.
Properties
Molecular Formula |
C15H18NO4S3- |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[(2Z)-5-methoxy-2-(2-sulfanylidenebutylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C15H19NO4S3/c1-3-12(21)10-15-16(7-4-8-23(17,18)19)13-9-11(20-2)5-6-14(13)22-15/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18,19)/p-1/b15-10- |
InChI Key |
XCCQFFXWHDHDCN-GDNBJRDFSA-M |
Isomeric SMILES |
CCC(=S)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCC(=S)C=C1N(C2=C(S1)C=CC(=C2)OC)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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